Enantiomer-Dependent RIPK1 Potency: (5S)-Aryl Substituted [2,1-c] Scaffold Delivers 2-Fold Higher Potency than Alternative (5S)-Substitution
Among (5S)-configured derivatives built on the 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one scaffold, the (S)-5-(2,6-difluorophenyl) derivative (Compound 1-40) exhibits an EC50 of 34 nM in a RIPK1 cellular potency assay, while the (S)-5-(3,5-difluorophenyl) bicycloheptane derivative (Compound 1-29) shows an EC50 of 68 nM under identical assay conditions, representing a 2-fold potency difference driven solely by the nature of the (5S) substituent on the same core scaffold [1] [2].
| Evidence Dimension | RIPK1 cellular potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 34 nM (Compound 1-40; (5S)-2,6-difluorophenyl) |
| Comparator Or Baseline | EC50 = 68 nM (Compound 1-29; (5S)-5-(3,5-difluorophenyl)-bicycloheptane) |
| Quantified Difference | 2.0-fold lower EC50 (higher potency) for Compound 1-40 vs. 1-29 |
| Conditions | Ten-point 1:3 serial dilution, top concentration 100,000 nM, human RIPK1, cell-based assay (Merck Sharp & Dohme patent US20240025912A1) |
Why This Matters
The 2-fold potency variation achievable on the same [2,1-c] scaffold demonstrates its utility for SAR-driven lead optimization of RIPK1 inhibitors, enabling procurement decisions based on the specific substituent required for target potency.
- [1] BindingDB BDBM647739. (S)-5-(2,6-difluorophenyl)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazol-3-one (US20240025912, Compound 1-40). EC50 = 34 nM. View Source
- [2] BindingDB BDBM647717. 4-[(5S)-5-(3,5-difluorophenyl)-3-oxo-6,7-dihydro-3H-pyrrolo[2,1-c][1,2,4]triazol-2(5H)-yl]bicyclo[2.2.1]heptane-1-carbonitrile (US20240025912, Compound 1-29). EC50 = 68 nM. View Source
